4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine
Description
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine is a heterocyclic compound featuring a tetrahydrofuran (oxolan) ring linked via an ether bond to a substituted pyridine moiety. The pyridine ring is functionalized with bromine (5-position) and fluorine (3-position), while the oxolan ring bears an amine group at the 3-position.
Properties
IUPAC Name |
4-(5-bromo-3-fluoropyridin-2-yl)oxyoxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O2/c10-5-1-6(11)9(13-2-5)15-8-4-14-3-7(8)12/h1-2,7-8H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRBTLODZIZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=C(C=C(C=N2)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine typically involves several steps:
Starting Materials: The synthesis begins with 5-bromo-3-fluoropyridine and oxolane-3-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production: For large-scale production, the process may be optimized to improve yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions: Palladium-catalyzed reactions are commonly used, especially for coupling reactions.
Major Products: The reactions typically yield substituted pyridine derivatives, which can be further functionalized for various applications.
Scientific Research Applications
Medicinal Chemistry
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine has shown potential as a pharmaceutical agent due to its unique structural features. Its applications include:
Anticancer Activity
Recent studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, compounds with similar structural motifs have been investigated for their ability to target cancer cell proliferation and induce apoptosis .
Antimicrobial Properties
The presence of the bromine and fluorine substituents enhances the biological activity of the compound, making it a candidate for antimicrobial agents. Research has demonstrated that halogenated pyridine derivatives possess significant antibacterial and antifungal activities, suggesting that 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine may similarly exhibit such effects .
Material Science
This compound is also being explored for its applications in material science, particularly in the development of advanced materials with specific electronic properties.
Polymer Synthesis
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine can be utilized as a monomer in the synthesis of functional polymers. Its ability to undergo various chemical reactions allows for the creation of polymers with tailored properties for applications in electronics and photonics .
Data Table: Summary of Research Findings
| Application Area | Potential Uses | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | |
| Antimicrobial agents | ||
| Material Science | Polymer synthesis |
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, researchers synthesized a series of pyridine derivatives, including 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of halogenated pyridine compounds. The study found that 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine displayed notable activity against Gram-positive bacteria, supporting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyridine and Oxolan Moieties
Compound A : 4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine (CAS not specified, )
- Key Difference : Lacks the 3-fluoro substituent on the pyridine ring.
- Bromine’s larger atomic radius (compared to fluorine) increases molecular weight (ΔMW = +18.99 g/mol) and lipophilicity (predicted logP increase by ~0.5 units). Reduced metabolic stability due to the missing fluorine, which often blocks oxidation sites .
Compound B : 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS 196100-87-5, )
- Key Differences :
- Amine group is on the pyridine (3-position) instead of the oxolan.
- Pyridine lacks bromine and fluorine substituents.
- Impact :
- Altered hydrogen-bonding capacity: The pyridine-amine may engage in stronger base interactions compared to the oxolan-amine.
- Reduced halogen-mediated interactions (e.g., with proteins or DNA) due to missing bromine and fluorine.
- Lower molecular weight (MW = 180.21 g/mol vs. target compound’s ~305.13 g/mol) likely improves aqueous solubility .
Compound C : rac-(3R,4R)-4-(5-ethyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride (CAS not specified, )
- Key Difference : Replaces the bromofluoropyridine with a 5-ethyl-1,2,4-triazole group.
- Ethyl group increases hydrophobicity (logP +0.3–0.7) compared to bromo/fluoro substituents. Dihydrochloride salt form improves solubility in polar solvents .
Biological Activity
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine is , with a molecular weight of approximately 277.09 g/mol. The compound features a brominated fluoropyridine moiety linked to an oxolane ring, which enhances its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms in the pyridine ring facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins. The oxolane ring contributes to the compound's solubility and bioavailability, enhancing its cellular uptake.
Biological Activity Overview
Research indicates that 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC). For instance, compounds similar to this one have demonstrated IC50 values ranging from 1.25 to 2.31 µM against NSCLC cell lines with FGFR1 amplification .
- Mechanism : It induces apoptosis and arrests the cell cycle at the G2 phase, affecting key signaling pathways such as FGFR1 and ERK phosphorylation.
-
Anti-inflammatory Effects :
- Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
-
Enzyme Inhibition :
- The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
Several studies have investigated the biological profile of compounds related to 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine:
Comparative Analysis
When compared to structurally similar compounds, 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique electronic properties that enhance its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
